molecular formula C15H30O2S B3269309 Tridecyl mercaptoacetate CAS No. 50727-78-1

Tridecyl mercaptoacetate

Cat. No. B3269309
CAS RN: 50727-78-1
M. Wt: 274.5 g/mol
InChI Key: BANFORNDDZWGFX-UHFFFAOYSA-N
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Description

Tridecyl mercaptoacetate (TMA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a thiol ester that is commonly used as a surfactant, a lubricant, and as a reagent in organic synthesis. TMA is also known to exhibit antioxidant properties and has been studied for its potential therapeutic applications.

Scientific Research Applications

Tridecyl mercaptoacetate has a wide range of scientific research applications. It is commonly used as a surfactant in the formulation of emulsions, microemulsions, and nanoparticles. This compound has also been used as a lubricant in the manufacturing of polymers and plastics. Additionally, this compound has been studied for its potential therapeutic applications, including its antioxidant properties and its ability to protect against oxidative stress.

Mechanism of Action

The mechanism of action of Tridecyl mercaptoacetate is not well understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. This compound may also modulate the activity of enzymes involved in the metabolism of reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect against oxidative stress-induced cell death and DNA damage. This compound has also been shown to modulate the activity of enzymes involved in the metabolism of reactive oxygen species. Additionally, this compound has been shown to exhibit anti-inflammatory properties in animal models.

Advantages and Limitations for Lab Experiments

Tridecyl mercaptoacetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. This compound is also stable under a wide range of conditions and has a long shelf-life. However, this compound has some limitations for use in lab experiments. It is highly toxic and should be handled with care. Additionally, this compound has a strong odor, which can be unpleasant and may interfere with certain experiments.

Future Directions

There are several future directions for research on Tridecyl mercaptoacetate. One area of interest is the potential therapeutic applications of this compound, particularly its antioxidant properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular metabolism. Finally, there is a need for the development of new synthesis methods for this compound that are more environmentally friendly and cost-effective.
Conclusion
In conclusion, this compound is a versatile chemical compound that has a wide range of scientific research applications. It is commonly used as a surfactant and lubricant, and has been studied for its potential therapeutic applications. This compound exhibits antioxidant properties and has been shown to protect against oxidative stress-induced cell death and DNA damage. While this compound has some limitations for use in lab experiments, it has several advantages, including its stability and long shelf-life. There are several future directions for research on this compound, including its potential therapeutic applications and the development of new synthesis methods.

properties

IUPAC Name

tridecyl 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14-18/h18H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANFORNDDZWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198778
Record name Tridecyl mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50727-78-1
Record name Tridecyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50727-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecyl mercaptoacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecyl mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecyl mercaptoacetate
Source European Chemicals Agency (ECHA)
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Record name Tridecyl mercaptoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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